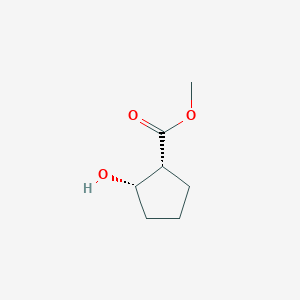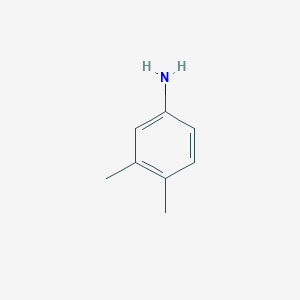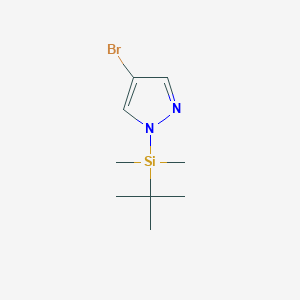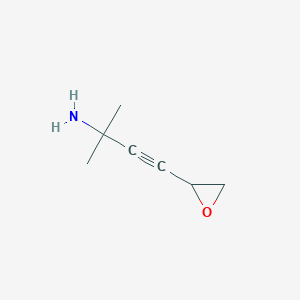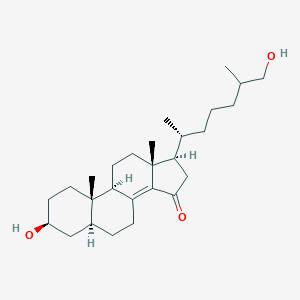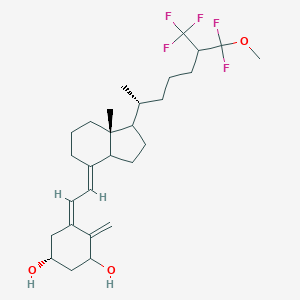
Pfhmv-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pfhmv-D3 is a peptide that has gained significant attention in the scientific community due to its potential applications in medical research. This peptide is known to have several biochemical and physiological effects, making it an interesting candidate for further investigation. In
科学研究应用
Pfhmv-D3 has been studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Pfhmv-D3 has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegeneration.
Another area of research is in the treatment of cancer. Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of anticancer drugs.
作用机制
Pfhmv-D3 exerts its effects by binding to specific receptors on the surface of cells. These receptors are known as G protein-coupled receptors (GPCRs). Once bound, Pfhmv-D3 activates intracellular signaling pathways, leading to the observed physiological and biochemical effects.
生化和生理效应
Pfhmv-D3 has several biochemical and physiological effects, including:
- Neuroprotection: Pfhmv-D3 has been shown to protect neurons from oxidative stress and reduce the risk of neurodegeneration.
- Anti-inflammatory: Pfhmv-D3 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer: Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Cardiovascular protection: Pfhmv-D3 has been shown to improve cardiac function and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using Pfhmv-D3 in lab experiments is its stability and solubility. This makes it easier to handle and administer in experiments. Additionally, Pfhmv-D3 has a relatively low molecular weight, making it easier to penetrate cell membranes.
One of the limitations of using Pfhmv-D3 in lab experiments is its cost. The synthesis of Pfhmv-D3 can be expensive, making it difficult for some researchers to obtain. Additionally, Pfhmv-D3 has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on Pfhmv-D3, including:
- Further investigation into its neuroprotective effects and potential applications in the treatment of neurological disorders.
- Development of Pfhmv-D3-based anticancer drugs.
- Investigation into the potential cardiovascular benefits of Pfhmv-D3.
- Study of the long-term effects of Pfhmv-D3 and its potential for chronic administration.
Conclusion
Pfhmv-D3 is a peptide with several potential applications in medical research. Its neuroprotective, anti-inflammatory, and anticancer effects make it an interesting candidate for further investigation. While there are limitations to its use in lab experiments, the potential benefits of studying Pfhmv-D3 make it a promising area of research for the future.
合成方法
Pfhmv-D3 can be synthesized using solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC). The purity and yield of the peptide can be optimized by adjusting the reaction conditions and purification methods.
属性
CAS 编号 |
119839-97-3 |
|---|---|
产品名称 |
Pfhmv-D3 |
分子式 |
C28H41F5O3 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
(1R,5Z)-5-[(2E)-2-[(7aR)-1-[(2R)-6-[difluoro(methoxy)methyl]-7,7,7-trifluoroheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H41F5O3/c1-17(7-5-9-25(27(29,30)31)28(32,33)36-4)22-12-13-23-19(8-6-14-26(22,23)3)10-11-20-15-21(34)16-24(35)18(20)2/h10-11,17,21-25,34-35H,2,5-9,12-16H2,1,3-4H3/b19-10+,20-11-/t17-,21-,22?,23?,24?,25?,26-/m1/s1 |
InChI 键 |
YFPUGVGSQJTGSN-BBAVXGTHSA-N |
手性 SMILES |
C[C@H](CCCC(C(OC)(F)F)C(F)(F)F)C1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
规范 SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
同义词 |
26,26,26,27,27-pentafluoro-1-hydroxy-27-methoxyvitamin D3 PFHMV-D3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
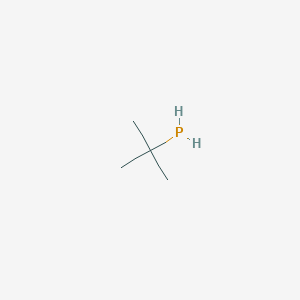
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
